molecular formula C19H31NSi B8621087 Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]- CAS No. 667865-53-4

Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]-

Cat. No.: B8621087
CAS No.: 667865-53-4
M. Wt: 301.5 g/mol
InChI Key: WMKJYNKENIUAFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]- is a useful research compound. Its molecular formula is C19H31NSi and its molecular weight is 301.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzenamine, N,N-dibutyl-4-[(trimethylsilyl)ethynyl]- including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

667865-53-4

Molecular Formula

C19H31NSi

Molecular Weight

301.5 g/mol

IUPAC Name

N,N-dibutyl-4-(2-trimethylsilylethynyl)aniline

InChI

InChI=1S/C19H31NSi/c1-6-8-15-20(16-9-7-2)19-12-10-18(11-13-19)14-17-21(3,4)5/h10-13H,6-9,15-16H2,1-5H3

InChI Key

WMKJYNKENIUAFJ-UHFFFAOYSA-N

Canonical SMILES

CCCCN(CCCC)C1=CC=C(C=C1)C#C[Si](C)(C)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Cuprous iodide (23 mg, 1 mol %) was added to 4-iodo-N,N-dibutylaniline (4 g, 12.1 mmol), trimethylsilylacetylene (2.37 g, 24.2 mmol) and Pd(PPh3)2Cl2 (84 mg, 1 mol %) in dry Et3N (40 mL) under nitrogen. The resulting solution was stirred at room temperature for 16 h, diluted with benzene (50 mL), filtered and the solvent removed under reduced pressure. The residue was chromatographed on alumina using benzene as eluent. The solvent was removed under reduced pressure to give the title compound (3.0 g, 82%) as a pale yellow oil.
[Compound]
Name
Cuprous iodide
Quantity
23 mg
Type
reactant
Reaction Step One
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.37 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
84 mg
Type
catalyst
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step Two
Yield
82%

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